molecular formula C21H30N2OS2 B2941079 (1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1421497-16-6

(1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2941079
CAS No.: 1421497-16-6
M. Wt: 390.6
InChI Key: XDKCTLILLFSJJP-UHFFFAOYSA-N
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Description

(1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantane Core: This can be achieved through the catalytic hydrogenation of dicyclopentadiene.

    Thiazole Ring Introduction: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Piperidine Ring Formation: The piperidine ring is synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Final Coupling: The final step involves coupling the adamantane core with the thiazole-piperidine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structure suggests it could be useful in the treatment of neurological disorders or as an antiviral agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane core structure.

Uniqueness

(1s,3s)-Adamantan-1-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is unique due to the presence of the thiazole and piperidine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other adamantane derivatives.

Properties

IUPAC Name

1-adamantyl-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2OS2/c1-14-12-25-20(22-14)26-13-15-2-4-23(5-3-15)19(24)21-9-16-6-17(10-21)8-18(7-16)11-21/h12,15-18H,2-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKCTLILLFSJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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